molecular formula C8H6Cl2F2 B1410140 3,5-Dichloro-2-methylbenzodifluoride CAS No. 1803805-33-5

3,5-Dichloro-2-methylbenzodifluoride

Cat. No.: B1410140
CAS No.: 1803805-33-5
M. Wt: 211.03 g/mol
InChI Key: NIUVTAGGVKYWNG-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylbenzodifluoride is an organic compound with the molecular formula C8H6Cl2F2 It is a derivative of benzene, where two chlorine atoms and two fluorine atoms are substituted at the 3,5- and 2- positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-methylbenzodifluoride typically involves the chlorination and fluorination of a suitable benzene derivative. One common method involves the reaction of 3,5-dichlorotoluene with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the hydrogen atoms with fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures a higher yield of the desired product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methylbenzodifluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield simpler hydrocarbons.

    Coupling Reactions: It is also involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodifluorides, while oxidation can produce benzoic acid derivatives.

Scientific Research Applications

3,5-Dichloro-2-methylbenzodifluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 3,5-Dichloro-2-methylbenzodifluoride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzotrifluoride: Similar in structure but with three fluorine atoms instead of two.

    2,4-Dichloro-3,5-dinitrobenzotrifluoride: Contains nitro groups, making it more reactive.

    3,5-Dichlorobenzoyl Chloride: Used in the synthesis of benzamide derivatives.

Uniqueness

3,5-Dichloro-2-methylbenzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its combination of chlorine and fluorine atoms makes it particularly useful in various synthetic applications, offering a balance of reactivity and stability.

Properties

IUPAC Name

1,5-dichloro-3-(difluoromethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUVTAGGVKYWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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